1-(5-(2-氟苯基)-1H-吡咯-3-基)-N-甲基甲胺

描述

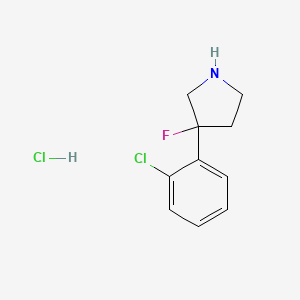

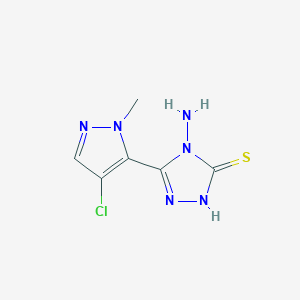

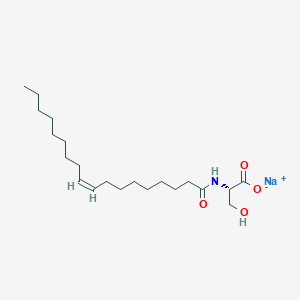

“1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” were not found, there are methods available for synthesizing similar compounds. For instance, a preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator and a reducing agent, and carrying out a one-step reaction under acidic conditions .

Molecular Structure Analysis

The molecular structure of “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the pyrrole ring would introduce a heterocyclic component .

科学研究应用

钾离子竞争性酸阻滞剂的开发

- 胃食管反流病 (GERD) 治疗:一种新型吡咯衍生物,包括 1-(5-(2-氟苯基)-1H-吡咯-3-基)-N-甲基甲胺,被开发为一种有效的钾离子竞争性酸阻滞剂 (P-CAB),名为 TAK-438。该化合物在抑制胃酸分泌方面显示出显着的疗效,超过了传统质子泵抑制剂 (PPI) 的性能(Arikawa 等人,2012)。

血清素再摄取转运蛋白 (SERT) 抑制

- 潜在抗抑郁作用:对一系列结构与指定化合物相似的 1-(1,5-双(4-取代苯基)-2-甲基-1H-吡咯-3-基)-N-甲基甲胺的研究表明,它们具有有希望的体外 SERT 抑制和体内抗抑郁活性。这些发现表明在抑郁症治疗中的潜在用途(Wunnava 等人,2023)。

酸相关疾病中的抗分泌作用

- 与兰索拉唑比较:研究比较了 TAK-438 与兰索拉唑在动物中的抗分泌作用,表明 TAK-438 对胃酸分泌具有更强效且更持久的抑制作用。这表明它在治疗酸相关疾病方面的适用性优于目前的治疗方法(Hori 等人,2011)。

钾离子竞争性酸阻滞剂 (P-CAB) 机制研究

- 药理作用和机制:对 TAK-438 药理作用的研究揭示了其在抑制胃酸分泌方面比传统 PPI 更优越的效力和可持续性,为治疗酸相关疾病提供了一种新的作用机制(Hori 等人,2010)。

新型 PPI 的高通量筛选

- 新型酸阻滞剂的发现:高通量筛选确定了吡咯衍生物,包括与指定化学结构相似的化合物,作为潜在的酸阻滞剂。这一发现过程导致了 TAK-438 的开发,展示了一种寻找治疗酸相关疾病的新方法(Kondo 等人,2012)。

作用机制

Target of Action

The primary target of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, also known as Vonoprazan Fumarate Impurity 3, is the H+, K±ATPase enzyme system . This enzyme system is crucial in the final step of acid secretion by gastric parietal cells .

Mode of Action

Vonoprazan Fumarate Impurity 3 inhibits the H+, K±ATPase activities in a reversible and potassium-competitive manner . This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

Pharmacokinetics

Vonoprazan Fumarate Impurity 3 is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 h after oral administration . The plasma protein binding of the compound is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .

Action Environment

Environmental factors such as diet and the presence of other medications can influence the compound’s action, efficacy, and stability. For example, food has minimal effect on its intestinal absorption . Also, when Vonoprazan Fumarate Impurity 3 is co-administered with clarithromycin, the mean area under the curve from time zero to infinity of Vonoprazan Fumarate Impurity 3 and clarithromycin were increased by 1.8 and 1.5 times, respectively, compared with the corresponding control values, indicating mutual metabolic inhibition .

生化分析

Biochemical Properties

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing their function and stability. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of various metabolites . The compound’s metabolism involves its conversion into different metabolites, which can have distinct biological activities .

Transport and Distribution

The transport and distribution of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity .

Subcellular Localization

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .

属性

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZQDVQLOSFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC(=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)